molecular formula C11H12BrNO4S B7817682 1-[(4-bromophenyl)sulfonyl]-L-proline

1-[(4-bromophenyl)sulfonyl]-L-proline

Cat. No. B7817682
M. Wt: 334.19 g/mol
InChI Key: ORZCOQODYMJAIP-JTQLQIEISA-N
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Description

1-[(4-bromophenyl)sulfonyl]-L-proline is a useful research compound. Its molecular formula is C11H12BrNO4S and its molecular weight is 334.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

1-[(4-bromophenyl)sulfonyl]-L-proline and its derivatives show promise in catalyzing various chemical reactions. These compounds are integral in facilitating complex transformations and creating new stereocenters. For instance, L-proline derivatives have been successfully used in the synthesis of highly substituted thienothiopyrans and thieno[3,2-c]thiopyran derivatives, showcasing their potential in organic synthesis and catalysis. This is supported by the diastereoselective creation of three or four stereocenters in a single operation, underlining the compounds' efficiency in catalysis (Indumathi, Perumal & Menéndez, 2010).

Organic Synthesis

The derivatives of 1-[(4-bromophenyl)sulfonyl]-L-proline exhibit significant versatility in organic synthesis. They have been utilized in the coupling reactions of aryl halides with sulfinic acid salts, leading to the production of aryl sulfones. This process is compatible with a broad range of functional groups, making it a robust method for synthesizing complex organic molecules. The compounds also show potential in preparing phenylsulfonyl- and methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).

Chiral Catalysis

N-Sulfonylcarboxamides derived from L-proline have been identified as highly enantioselective and versatile catalysts for direct aldol reactions. These compounds offer significant improvements in reactivity and enantioselectivity compared to L-proline itself, indicating their potential for use in asymmetric synthesis. The modifications to the N-arylsulfonyl substituent provide avenues for further functionalization and incorporation into larger catalytic assemblies (Berkessel, Koch & Lex, 2004).

NMR Solvating Agents

Water-soluble sulfonated calix[4]resorcinarenes with L-proline and its derivatives have been studied as chiral NMR solvating agents. These compounds have shown effectiveness in enantiomeric discrimination, particularly when used with substrates containing phenyl or pyridyl rings. This property is crucial for analyzing the enantiomeric purity of compounds, highlighting the utility of L-proline derivatives in chiral analysis and separation techniques (Hagan, O'Farrell & Wenzel, 2009).

Antimicrobial and Antioxidant Applications

Derivatives of 1-[(4-bromophenyl)sulfonyl]-L-proline, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have demonstrated promising potential in antimicrobial applications. These compounds exhibit significant activity against bacterial and fungal strains, coupled with antioxidant properties. The compounds' design, incorporating L-valine residues and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, contributes to their biological activity and potential for developing novel antimicrobial agents (Apostol et al., 2022).

properties

IUPAC Name

(2S)-1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZCOQODYMJAIP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)sulfonyl]-L-proline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.